molecular formula C34H32N6O3S2 B2529486 N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide CAS No. 362502-62-3

N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide

Cat. No.: B2529486
CAS No.: 362502-62-3
M. Wt: 636.79
InChI Key: JXFRBFCDGBGJBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide is a useful research compound. Its molecular formula is C34H32N6O3S2 and its molecular weight is 636.79. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Screening

The synthesis of various compounds incorporating thiazole and pyrazole rings has been extensively studied, with these compounds showing significant antimicrobial properties. Notably, derivatives incorporating thiazole rings have been synthesized and tested against a range of bacterial and fungal infections, demonstrating potential therapeutic interventions for microbial diseases (Desai, Rajpara, & Joshi, 2013). Additionally, novel thiazolyl pyrazole and benzoxazole compounds have also been characterized and displayed antibacterial activities (Landage, Thube, & Karale, 2019), indicating the broad-spectrum potential of these synthetic approaches.

Hypoglycemic Activity Exploration

Research into pyrazoline derivatives, selected as substitutes for thiazolidinediones (TZDs) based on the structure-activity relationship (SAR), has yielded compounds with hypoglycemic activity. These compounds have demonstrated the capability to enhance the action of insulin, suggesting their utility in managing blood glucose levels (Liu et al., 2008). This area of research is crucial for the development of new therapeutic agents for diabetes management.

Antifungal and Anticancer Activities

The structural combination of heterocycles like 1,2,4-triazole and pyrazole in molecular frameworks has been shown to increase the likelihood of interaction with various biological targets, including antifungal applications. Studies have also focused on the conditions for obtaining compounds with the desired biological activities, showcasing the importance of structural design in medicinal chemistry (Fedotov, Hotsulia, & Panasenko, 2022).

Molecular Structure and Interaction Studies

The molecular structure and interaction studies, such as the characterization of N-3-hydroxyphenyl-4-methoxybenzamide, provide foundational insights into the influence of intermolecular interactions on molecular geometry. These studies are pivotal for understanding the reactivity and potential biological applications of synthesized compounds (Karabulut et al., 2014).

Properties

IUPAC Name

N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32N6O3S2/c1-22-7-4-9-25(17-22)33(42)35-20-31-36-37-34(39(31)26-10-5-8-23(2)18-26)45-21-32(41)40-29(24-12-14-27(43-3)15-13-24)19-28(38-40)30-11-6-16-44-30/h4-18,29H,19-21H2,1-3H3,(H,35,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFRBFCDGBGJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C)SCC(=O)N4C(CC(=N4)C5=CC=CS5)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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